Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
Description
Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by a pyrrolidine scaffold substituted with a cyclopropylmethoxy group at the 3-position and a cyclohexene ring attached via a ketone linkage.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-15(13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-2,12-14H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFHYYRBKICTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclohex-3-en-1-ylmethanol with 3-(cyclopropylmethoxy)pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing the reaction parameters and reducing the overall production time.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)carboxylic acid, while reduction may produce cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanol.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring, a pyrrolidine ring, and a methanone group. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects stem from its ability to inhibit specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This modulation could lead to reduced inflammation in various conditions, including arthritis and other inflammatory diseases.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX or lipoxygenase, which are critical in the production of pro-inflammatory mediators.
- Receptor Modulation : It may also bind to specific receptors involved in pain and inflammation pathways, altering their activity and leading to therapeutic effects.
Case Studies and Research Findings
A study focusing on structurally related compounds highlighted the importance of structural modifications in enhancing biological activity. For example, certain modifications in pyrrolidine derivatives led to increased potency against cancer cell lines . While direct studies on this specific compound are sparse, these findings provide a basis for hypothesizing its potential efficacy.
Table 1: Comparative Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
